Acid-Cleavable DADPS Linker Enables >90% Efficient Release Under Mild, MS-Compatible Conditions
The DADPS linker in Biotin-PEG4-amino-t-Bu-DADPS-C6-azide undergoes complete acid-catalyzed cleavage, releasing captured biomolecules with high efficiency under conditions that are compatible with downstream mass spectrometry analysis . In a head-to-head comparison of cleavable linkers, a DADPS-constructed probe was shown to be cleaved efficiently upon treatment with 10% formic acid (HCO2H) for 0.5 hours, a protocol that avoids harsh denaturants [1]. This cleavage event leaves a small and well-defined residual mass tag of only 143 Da on the labeled protein, a feature critical for minimizing spectral complexity during peptide identification . In contrast, alternative cleavable systems, such as the azobenzene (AZO) linker, have been reported to generate artifactual modifications that compromise data interpretation [2].
| Evidence Dimension | Cleavage Efficiency and Residual Mass |
|---|---|
| Target Compound Data | Complete cleavage; 143 Da residual mass tag |
| Comparator Or Baseline | Azobenzene (AZO) cleavable linker: Incomplete cleavage; artifactual modifications |
| Quantified Difference | DADPS leaves a defined 143 Da tag vs. undefined artifacts from AZO |
| Conditions | 10% formic acid, 0.5 h (DADPS); standard cleavage conditions (AZO) |
Why This Matters
The clean, efficient, and predictable release directly translates to higher-quality mass spectrometry data with fewer unassigned spectra and artifacts.
- [1] Szychowski, J., et al. (2010). Cleavable biotin probes for labeling of biomolecules via the azide–alkyne cycloaddition. J. Am. Chem. Soc., 132(51), 18351-18360. View Source
- [2] Rabalski, A. J., Bogdan, A. R., & Baranczak, A. (2019). Evaluation and optimization of chemically-cleavable linkers for quantitative mapping of small molecule-protein interactomes. Cold Spring Harbor Laboratory. View Source
